2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
Description
Properties
IUPAC Name |
2-(3-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13-11-6-1-2-7-12(11)20-14(15-13)9-4-3-5-10(8-9)16(18)19/h1-8,14H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTIHFILMXCQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitroaniline with salicylaldehyde in the presence of a catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzoxazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzoxazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-aminophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, while substitution reactions can introduce various functional groups onto the aromatic ring or the benzoxazine core.
Scientific Research Applications
2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazine ring can interact with various biological macromolecules. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,3-Benzoxazin-4-one Derivatives
Biological Activity
2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS Number: 293326-06-4) is a synthetic compound known for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.
- Molecular Formula : C14H10N2O4
- Molecular Weight : 270.24 g/mol
- Appearance : Solid, yellow
- Toxicity : Classified as toxic (Giftig) .
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzoxazine compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.025 mg/mL |
| Compound C | Pseudomonas aeruginosa | >100 mg/mL |
The above table summarizes findings from studies indicating that certain modifications to the benzoxazine structure enhance antibacterial efficacy, particularly against resistant strains of bacteria .
Antifungal Activity
In addition to antibacterial properties, benzoxazine derivatives have been evaluated for antifungal activity. The compound has shown effectiveness against common fungal pathogens such as Candida albicans.
Case Study: Antifungal Efficacy
A study conducted on various benzoxazine derivatives indicated that modifications at the nitrophenyl position significantly improved antifungal activity. The results demonstrated that specific substitutions led to increased inhibition zones against C. albicans in agar diffusion assays.
Table 2: Antifungal Activity of Benzoxazine Derivatives
| Compound Name | Fungal Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Candida albicans | 24 mm |
| Compound E | Aspergillus niger | 20 mm |
| Compound F | Trichophyton mentagrophytes | 18 mm |
These findings suggest that the structural characteristics of benzoxazine derivatives play a crucial role in their antifungal activity .
The biological activity of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic pathways essential for bacterial and fungal survival. The nitro group is particularly important in enhancing the lipophilicity and bioavailability of the compound.
Q & A
Q. Advanced
- Co-solvent systems : Ethanol/hexanes (1:1) enhance crystallinity for X-ray studies .
- Formulation adjuvants : Surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes improve aqueous solubility .
- Derivatization : Introducing polar groups (e.g., hydroxyl or amine) at non-critical positions balances lipophilicity .
What spectroscopic techniques confirm the compound’s identity and purity?
Q. Basic
- TLC : Rf = 0.62 (50% ethyl acetate/hexanes) .
- UV/Vis : Absorbance maxima at ~320 nm (nitro group π→π* transitions).
- FTIR : Key peaks include C=O stretch (~1680 cm⁻¹) and NO2 asymmetric stretch (~1520 cm⁻¹) .
How does the nitro group’s position (meta vs. para) affect reactivity in benzoxazinone derivatives?
Q. Advanced
- Meta-nitro derivatives : Exhibit stronger electron-withdrawing effects, enhancing electrophilic reactivity in substitution reactions.
- Steric effects : The 3-nitrophenyl group introduces steric hindrance, reducing aggregation in solution compared to para-substituted analogs .
What are the primary research applications of this compound in medicinal chemistry?
Q. Basic
- Biological probes : Study interactions with DNA or enzymes via fluorescence quenching .
- Precursor synthesis : Used in preparing quinazolinone derivatives for neurological drug development .
- Structure-activity relationship (SAR) studies : Nitro and benzoxazinone motifs are key pharmacophores for antimicrobial and anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
